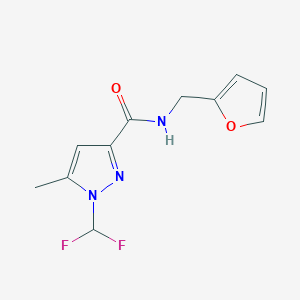
1-(difluoromethyl)-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(DIFLUOROMETHYL)-N~3~-(2-FURYLMETHYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluoromethyl group, a furylmethyl group, and a carboxamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(DIFLUOROMETHYL)-N~3~-(2-FURYLMETHYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(DIFLUOROMETHYL)-N~3~-(2-FURYLMETHYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring or the furylmethyl group are replaced by other substituents
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(DIFLUOROMETHYL)-N~3~-(2-FURYLMETHYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N~3~-(2-FURYLMETHYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The difluoromethyl and furylmethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- 1-(Difluoromethyl)-N-(2-furylmethyl)-1H-pyrazol-3-amine
- 1-(5-{[(Difluoromethyl)sulfanyl]methyl}-2-furyl)-N-(2-fluorobenzyl)methanamine
- 2-(Difluoromethyl)-1-[4,6-di-(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole
Comparison: The combination of these functional groups enhances the compound’s reactivity and binding affinity, making it a valuable candidate for various scientific and industrial applications .
Properties
Molecular Formula |
C11H11F2N3O2 |
|---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-(furan-2-ylmethyl)-5-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H11F2N3O2/c1-7-5-9(15-16(7)11(12)13)10(17)14-6-8-3-2-4-18-8/h2-5,11H,6H2,1H3,(H,14,17) |
InChI Key |
WLEGTZJSXSCHOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(F)F)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B10936570.png)
![2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole](/img/structure/B10936573.png)
![2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10936577.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B10936579.png)
![(2E)-3-[4-(dimethylamino)phenyl]-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10936585.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B10936600.png)
![6-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10936607.png)
![3-cyclopropyl-N,N,6-triethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936612.png)
![1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936614.png)
![1-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(2-phenylethyl)thiourea](/img/structure/B10936619.png)
![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]propanamide](/img/structure/B10936627.png)
![5-[(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10936630.png)
![methyl 1-[({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-1H-pyrazole-5-carboxylate](/img/structure/B10936638.png)
![N~2~-(2-Adamantyl)-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B10936643.png)
